molecular formula C11H10F4O2 B12086383 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid

3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid

Cat. No.: B12086383
M. Wt: 250.19 g/mol
InChI Key: JEZORPBHHFZVCX-UHFFFAOYSA-N
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Description

3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine as starting materials . The reaction conditions often include the use of EDC (1.2 equiv), HOPO (0.1 equiv), MeCN, EtOH, and H2O to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar starting materials and reaction conditions as described above. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring, which can impart distinct chemical and physical properties. These properties may include increased lipophilicity, metabolic stability, and potential biological activity, making the compound valuable for various research and industrial applications .

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

3-[2-fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C11H10F4O2/c1-6(10(16)17)5-7-3-2-4-8(9(7)12)11(13,14)15/h2-4,6H,5H2,1H3,(H,16,17)

InChI Key

JEZORPBHHFZVCX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C(=CC=C1)C(F)(F)F)F)C(=O)O

Origin of Product

United States

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